
5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine, also known as CF3, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its promising therapeutic potential. CF3 belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities, including anticancer, antifungal, antiviral, and antibacterial properties.
Mecanismo De Acción
The mechanism of action of 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine is not fully understood. However, it has been suggested that 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine exerts its anticancer activity by inducing apoptosis, a programmed cell death process, in cancer cells. 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine has also been shown to inhibit the growth and proliferation of cancer cells by targeting various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine's antifungal activity is thought to be due to its ability to disrupt the fungal cell membrane, leading to cell death. 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine's antiviral activity is believed to be due to its ability to inhibit viral replication by targeting the viral RNA polymerase.
Biochemical and Physiological Effects:
5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine can induce cell cycle arrest and apoptosis in cancer cells. 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine has also been found to inhibit the migration and invasion of cancer cells, which are key processes involved in cancer metastasis. Additionally, 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine has been shown to have anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases such as arthritis. 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine's antifungal activity is thought to be due to its ability to disrupt the fungal cell membrane, leading to cell death. 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine's antiviral activity is believed to be due to its ability to inhibit viral replication by targeting the viral RNA polymerase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine has several advantages for lab experiments. It is relatively easy to synthesize, and it exhibits potent biological activity at low concentrations. 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, there are also limitations to using 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate the interpretation of experimental results. Additionally, 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine's pharmacokinetic properties, such as its bioavailability and metabolism, are not well characterized, which could limit its potential for clinical use.
Direcciones Futuras
There are several future directions for research on 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine. One area of interest is the development of 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine derivatives with improved pharmacokinetic properties and reduced off-target effects. Another area of interest is the identification of the molecular targets of 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine, which could provide insight into its mechanism of action and potential therapeutic applications. Additionally, further studies are needed to investigate the potential of 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine as a therapeutic agent for various diseases, including cancer, fungal infections, and viral infections. Finally, the development of new synthetic methods for 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine and its derivatives could enable the production of larger quantities of these compounds for use in preclinical and clinical studies.
Métodos De Síntesis
5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine can be synthesized using various synthetic routes, including the reaction of 2-chloro-4-fluoroaniline with thiosemicarbazide in the presence of a base such as potassium carbonate. The reaction mixture is then heated, and the resulting product is purified using column chromatography. Another method involves the reaction of 2-chloro-4-fluorobenzaldehyde with thiosemicarbazide in the presence of a base such as sodium hydroxide. The reaction mixture is then heated, and the resulting product is purified using column chromatography.
Aplicaciones Científicas De Investigación
5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer cells. 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine has also been found to possess antifungal activity against Candida albicans, a common fungal pathogen that causes infections in humans. Additionally, 5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine has been shown to have antiviral activity against the hepatitis C virus, which is a major cause of liver disease worldwide.
Propiedades
IUPAC Name |
5-(2-chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN3S/c9-6-3-4(10)1-2-5(6)7-12-13-8(11)14-7/h1-3H,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZCWVJOCVACGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Chloro-4-fluorophenyl)-1,3,4-thiadiazol-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

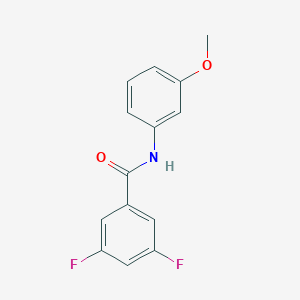
![2-(2-fluorophenyl)-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]acetamide](/img/structure/B5698478.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-N'-phenylthiourea](/img/structure/B5698484.png)
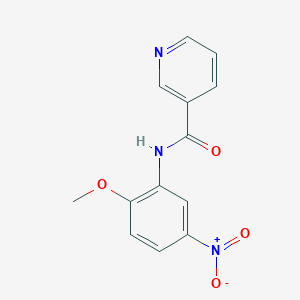
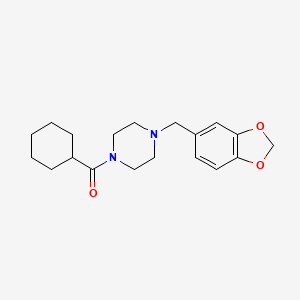
![N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5698509.png)
![5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid](/img/structure/B5698517.png)
![2-{[4-(acetylamino)phenyl]thio}benzoic acid](/img/structure/B5698524.png)
![4-ethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5698525.png)
![2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5698541.png)
![2-{[4-(benzyloxy)benzylidene]amino}-6-methyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5698548.png)
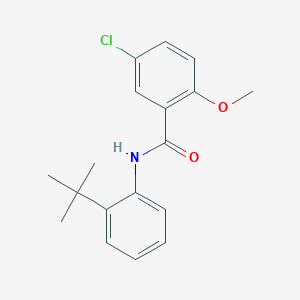
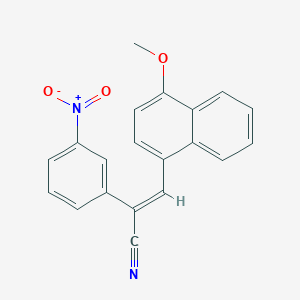
![N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}acetohydrazide](/img/structure/B5698558.png)